N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tricyclic core with multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced tricyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced tricyclic compounds, and substituted analogs. These products can be further utilized in scientific research and industrial applications.
Scientific Research Applications
N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 10-benzyl-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
- 11,12-dimethyl-10-phenyl-4-(3-pyridinyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Uniqueness
N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine stands out due to its unique combination of functional groups and tricyclic structure This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
573973-67-8 |
---|---|
Molecular Formula |
C29H25N5O3 |
Molecular Weight |
491.5g/mol |
IUPAC Name |
4-[11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C29H25N5O3/c1-33(2)21-11-5-20(6-12-21)27-31-28-25-24(18-7-13-22(35-3)14-8-18)26(19-9-15-23(36-4)16-10-19)37-29(25)30-17-34(28)32-27/h5-17H,1-4H3 |
InChI Key |
YPCZZUZBEWFLRL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.